(Z,Z)-3,6-nonadienyl acetate (Z,Z)-3,6-nonadienyl acetate
Brand Name: Vulcanchem
CAS No.: 83334-93-4
VCID: VC17136466
InChI: InChI=1S/C11H18O2/c1-3-4-5-6-7-8-9-10-13-11(2)12/h4-5,7-8H,3,6,9-10H2,1-2H3/b5-4-,8-7-
SMILES:
Molecular Formula: C11H18O2
Molecular Weight: 182.26 g/mol

(Z,Z)-3,6-nonadienyl acetate

CAS No.: 83334-93-4

Cat. No.: VC17136466

Molecular Formula: C11H18O2

Molecular Weight: 182.26 g/mol

* For research use only. Not for human or veterinary use.

(Z,Z)-3,6-nonadienyl acetate - 83334-93-4

Specification

CAS No. 83334-93-4
Molecular Formula C11H18O2
Molecular Weight 182.26 g/mol
IUPAC Name [(3Z,6Z)-nona-3,6-dienyl] acetate
Standard InChI InChI=1S/C11H18O2/c1-3-4-5-6-7-8-9-10-13-11(2)12/h4-5,7-8H,3,6,9-10H2,1-2H3/b5-4-,8-7-
Standard InChI Key CMNKZQXSZSHGNF-UTOQUPLUSA-N
Isomeric SMILES CC/C=C\C/C=C\CCOC(=O)C
Canonical SMILES CCC=CCC=CCCOC(=O)C

Introduction

Chemical Structure and Stereochemical Significance

Molecular Configuration

(Z,Z)-3,6-nonadienyl acetate belongs to the family of unsaturated aliphatic acetates. The compound features double bonds at positions 3 and 6, both in the Z (cis) configuration, which imposes specific spatial constraints on the molecule. This stereochemistry is critical for its biological activity, as the cis arrangement of substituents around the double bonds enables optimal binding to insect olfactory receptors .

The acetate group at the terminal position enhances the compound’s volatility, facilitating its release into the environment as a pheromone signal. Comparative analysis with structurally analogous compounds reveals distinct functional differences (Table 1).

Table 1: Structural Comparison of (Z,Z)-3,6-Nonadienyl Acetate and Related Compounds

Compound NameFunctional GroupDouble Bond ConfigurationKey Properties
(Z,Z)-3,6-Nonadienyl AcetateAcetate3Z,6ZHigh volatility, pheromone activity
(Z,Z)-3,6-Nonadien-1-olHydroxyl3Z,6ZLower volatility, reduced bioactivity
(E,Z)-3,6-Nonadienyl AcetateAcetate3E,6ZAltered receptor binding, mixed bioactivity

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are pivotal for confirming the stereochemistry of (Z,Z)-3,6-nonadienyl acetate. The 1H^1\text{H}-NMR spectrum exhibits characteristic couplings (J=1012HzJ = 10-12 \, \text{Hz}) for cis-configured protons at the double bonds, while IR analysis reveals absorption bands at 1740 cm1^{-1} (C=O stretch) and 1240 cm1^{-1} (C-O acetate) . Mass spectrometry (MS) further corroborates the molecular weight, with a parent ion peak at m/z=182m/z = 182.

Stereoselective Synthesis Pathways

Grignard Coupling and Hydrogenation

The synthesis of (Z,Z)-3,6-nonadienyl acetate derives from methodologies developed for analogous aldehydes. A landmark study by Kajiwara et al. (1975) demonstrated the stereoselective synthesis of 3Z,6Z-nonadienal via Grignard coupling of 3-butynyl tetrahydropyranyl ether with bromopentyne, followed by partial hydrogenation . Adapting this approach, the corresponding alcohol, (Z,Z)-3,6-nonadien-1-ol, can be acetylated using acetic anhydride to yield the target compound (Scheme 1).

Scheme 1: Synthetic Route to (Z,Z)-3,6-Nonadienyl Acetate

  • Grignard Coupling:
    3-butynyl tetrahydropyranyl ether+bromopentynenona-3,6-diynyl tetrahydropyranyl ether\text{3-butynyl tetrahydropyranyl ether} + \text{bromopentyne} \rightarrow \text{nona-3,6-diynyl tetrahydropyranyl ether}

  • Partial Hydrogenation:
    DiynolH2/Lindlar catalyst(Z,Z)-3,6-nonadienol\text{Diynol} \xrightarrow{\text{H}_2/\text{Lindlar catalyst}} \text{(Z,Z)-3,6-nonadienol}

  • Acetylation:
    (Z,Z)-3,6-nonadienol+acetic anhydride(Z,Z)-3,6-nonadienyl acetate\text{(Z,Z)-3,6-nonadienol} + \text{acetic anhydride} \rightarrow \text{(Z,Z)-3,6-nonadienyl acetate}

This method ensures high stereochemical purity, avoiding contamination by E isomers.

Industrial-Scale Production

Industrial synthesis often employs continuous-flow hydrogenation reactors to optimize yield and reduce costs. Catalytic systems using palladium or nickel catalysts under mild pressures (1–3 atm) are preferred to maintain Z-configuration integrity. Recent advances in enzymatic acetylation using lipases have also been explored for eco-friendly production, though scalability remains a challenge .

Biological Roles and Applications

Insect Pheromone Systems

(Z,Z)-3,6-nonadienyl acetate functions as a sex pheromone in Lepidoptera species, including moths and butterflies. Females release the compound to attract males, which detect it via olfactory sensilla on their antennae. Binding to receptor proteins triggers a signal transduction cascade, culminating in mating behaviors . Field trials have demonstrated its efficacy in pest control through mating disruption, reducing the need for broad-spectrum insecticides.

Research Frontiers and Challenges

Olfaction Mechanism Studies

Current research focuses on elucidating the molecular interactions between (Z,Z)-3,6-nonadienyl acetate and insect odorant receptors. X-ray crystallography of receptor-ligand complexes has identified key hydrophobic residues that stabilize the acetate group, providing insights for designing receptor antagonists .

Environmental Stability and Degradation

The compound’s environmental persistence is a concern. Photodegradation studies under UV light reveal a half-life of 48 hours in aqueous solutions, with breakdown products including acetic acid and nonadienal. Microbial degradation by soil bacteria (e.g., Pseudomonas spp.) offers a natural remediation pathway.

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